6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine
Description
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C10H10ClIN4O and a molecular weight of 364.57 g/mol . This compound is characterized by the presence of a chloro and iodo substituent on a pyrazolo[3,4-b]pyrazine core, which is further substituted with a tetrahydropyran-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN4O/c11-6-5-13-8-9(12)15-16(10(8)14-6)7-3-1-2-4-17-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKCODAHXZDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC(=CN=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine typically involves multi-step organic synthesis techniquesThe final step involves the attachment of the tetrahydropyran-2-yl group under specific reaction conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for the development of drugs aimed at treating diseases such as cancer and fibrosis.
Case Study: Pulmonary Fibrosis
Recent studies have highlighted compounds similar to 6-chloro derivatives as potential inhibitors of autotaxin (ATX), an enzyme involved in pulmonary fibrosis. These compounds demonstrated significant efficacy in reducing fibrosis markers in preclinical models, indicating a pathway for further research into their therapeutic applications in lung diseases .
Antiviral Activity
The compound's pyrazole ring structure has been associated with antiviral properties. Similar compounds have shown activity against human cytomegalovirus (HCMV), suggesting that derivatives of this compound could be developed to target viral infections effectively .
Inhibitory Effects on Enzymes
Research indicates that compounds containing the pyrazolo structure can act as enzyme inhibitors. For instance, they may inhibit specific kinases involved in cancer progression. The ability to modulate kinase activity presents opportunities for developing targeted cancer therapies .
Data Table: Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the pyrazolo[3,4-b]pyrazine core can interact with various biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-d]pyrazine: Similar structure but different positioning of the pyrazine ring.
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-b]pyrazine: Different arrangement of the pyrazole and pyrazine rings.
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine: Replacement of the pyrazine ring with a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and iodo groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10N4OClI
- Molecular Weight : 364.57 g/mol
- CAS Number : 2215028-64-9
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, the compound showed IC50 values in the micromolar range against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon) | 6.43 |
| PC-3 (Prostate) | 9.83 |
These values indicate that the compound has comparable potency to established chemotherapeutics like Doxorubicin (IC50 values of 2.24 μM for HT-29 and 3.86 μM for PC-3) .
The mechanisms through which this compound exerts its anticancer effects may include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
- Anti-inflammatory Effects : Given the role of inflammation in cancer progression, the compound's anti-inflammatory properties could contribute to its efficacy.
Case Studies
A notable study highlighted the structure–activity relationship (SAR) of pyrazole derivatives, indicating that electron-withdrawing groups enhance biological activity . The incorporation of halogens such as chlorine and iodine in the structure of this compound appears to be critical for its potency.
Toxicity and Safety Profile
Toxicity assessments performed on animal models have shown that similar compounds exhibit low toxicity at doses up to 100 mg/kg for extended periods (28 days) . This suggests a favorable safety profile for further development.
Q & A
Q. Basic
- X-ray crystallography is definitive for confirming substitution patterns. For example, the inclination angle (19.86°) between the phenyl ring and pyrazolo[3,4-b]pyrazine core in related compounds was resolved via crystallography .
- NMR (¹H/¹³C, 2D-COSY) identifies coupling patterns; iodine’s electronegativity causes distinct deshielding in adjacent protons .
Q. Advanced
- Electron density maps (from XRD) clarify π-π stacking interactions (e.g., centroid distances of 3.432 Å between pyrazole rings), critical for understanding solid-state packing and solubility .
What methodologies are used to assess the biological activity of pyrazolo[3,4-b]pyrazine derivatives?
Q. Basic
- In vitro antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. Reference compounds like streptomycin/clotrimazole provide activity benchmarks .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence polarization (e.g., RIPK1 inhibition assays at 10–100 µM concentrations) .
Q. Advanced
- In vivo efficacy models : For neuroactive derivatives (e.g., mGluR5 inhibitors), use MPTP-induced Parkinsonian primates to evaluate dose-dependent dyskinesia reduction. Monitor plasma exposure (AUC) and brain penetration via LC-MS/MS .
How can computational chemistry guide the design of pyrazolo[3,4-b]pyrazine analogs with tailored electronic properties?
Q. Advanced
- DFT calculations (B3LYP/6-311G(d,p)) predict HOMO-LUMO gaps and absorption maxima. For example, phenyl substituents red-shift λₘₐₓ by 0.1–0.3 eV via extended conjugation .
- Molecular docking : Simulate binding to targets (e.g., p38 MAP kinase) to prioritize substituents enhancing affinity. Virtual screening identified 5,6-disubstituted analogs with sub-µM Kd values .
What challenges arise in resolving enantiomeric purity during synthesis, and how are they addressed?
Q. Advanced
- Chiral resolution : Use chiral acids (e.g., N-Acetyl-L-glutamic acid) for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns .
- Patent considerations : Claims specifying “essentially free of levorotatory isomer” require rigorous ee validation (>99%) using circular dichroism (CD) or X-ray crystallography .
How do substituents influence the electrochemical properties of pyrazolo[3,4-b]pyrazines?
Q. Basic
Q. Advanced
- Spectroelectrochemistry : Correlate optical absorption changes (UV-Vis-NIR) with redox states. Thieno[3,4-b]pyrazine analogs show reversible color shifts from orange (neutral) to blue (reduced) .
What strategies mitigate toxicity in pyrazolo[3,4-b]pyrazine-based drug candidates?
Q. Advanced
- Metabolic profiling : Identify hepatotoxic metabolites via liver microsome assays (e.g., CYP3A4-mediated oxidation). Introduce fluorine substituents to block metabolic hot spots .
- Dose optimization : In animal models, lower doses (e.g., 1 mg/kg) of RIPK1 inhibitors show anti-necroptotic activity without toxicity, while >10 mg/kg induces adverse effects .
How are regioselectivity issues addressed during functionalization of the pyrazolo[3,4-b]pyrazine core?
Q. Advanced
- Protecting group strategies : Use tetrahydropyran (THP) at N1 to direct electrophilic substitution to C3. Deprotect under mild acidic conditions (e.g., HCl/EtOH) post-functionalization .
- Cross-coupling reactions : Suzuki-Miyaura coupling at C6 with boronic acids requires Pd(PPh₃)₄ catalysis and microwave assistance (80°C, 30 min) for >80% yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
